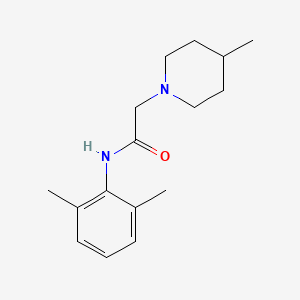

![molecular formula C13H16N4O2 B5500273 6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 626221-27-0](/img/structure/B5500273.png)

6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Overview

Description

The compound belongs to a class of heterocyclic compounds that exhibit significant biological activities and have potential applications in medicinal and pharmaceutical chemistry. Heterocyclic compounds containing fused pyran rings, such as pyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives, play a crucial role due to their wide-ranging biological activities. Kojic acid derivatives, for example, have emerged as effective substrates for the synthesis of various dihydropyrano[3,2-b]pyrans and their corresponding spiro derivatives, highlighting the importance of these structures in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).

Synthesis Analysis

The synthesis of heterocyclic compounds, including those similar to the specified chemical structure, often involves the use of α,β-unsaturated carbonyl compounds as precursors. These compounds serve as versatile building blocks, enabling the construction of diverse heterocyclic frameworks through reactions such as cycloadditions and nucleophilic additions. The reactivity of these compounds allows for the synthesis of complex structures, including pyrazoles, pyridines, and spiro derivatives, under various reaction conditions (Sharma et al., 2023).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including pyrazole derivatives, plays a significant role in their biological activity. The presence of nitrogen atoms and the configuration of the fused rings influence the compound's reactivity and interaction with biological targets. Detailed structural analysis is crucial for understanding these interactions and designing compounds with desired properties (Ameziane El Hassani et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of compounds like the one often involves interactions with nucleophiles and electrophiles, leading to various chemical transformations. These reactions can be exploited to modify the compound's structure and enhance its biological activity. The synthesis of pyrazoline derivatives, for example, has been explored for developing new anticancer agents, demonstrating the potential for targeted chemical modifications (Ray et al., 2022).

Scientific Research Applications

Green Corrosion Inhibitors

Research has identified spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, closely related to the chemical compound , as novel green corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds were synthesized using green chemistry principles, employing ultrasound as an energy source in one-step multicomponent reactions. Their application demonstrated high inhibition efficiency, with experimental and theoretical studies corroborating their effectiveness and providing insights into their adsorption mechanism on metallic surfaces (Gupta et al., 2018).

Novel Heterocyclic Syntheses

The synthesis of novel heterocyclic compounds, including furo[3,2-e]pyrazolo[3,4-b]pyrazines and related structures, has been explored. These compounds are synthesized from reactions involving alpha-halocarbonyl compounds and serve as precursors for further chemical exploration. Their structural versatility suggests potential for pharmacological activity investigation in future studies (El‐dean et al., 2018).

Multicomponent Reactions for Complex Molecules

The compound "6’-Amino-5,7-Dibromo-2-Oxo-3’-(Trifluoromethyl)-1’H-Spiro[Indoline-3,4’-Pyrano[2,3-c]Pyrazole]-5’-Carbonitrile" exemplifies the utility of multicomponent reactions in synthesizing complex molecules. This approach is highlighted for its environmental benignity and capacity to generate structurally diverse molecules with potential biological activity and drug discovery applications (Ryzhkova et al., 2021).

Corrosion Inhibition and Surface Analysis

Another study on pyranopyrazole derivatives, specifically 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, demonstrated their efficacy as corrosion inhibitors for mild steel in HCl solution. This research combined gravimetric, electrochemical, and theoretical studies to elucidate the mechanisms of corrosion inhibition and the adsorption behavior of these compounds on steel surfaces, contributing significantly to the understanding of corrosion protection methods (Yadav et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-amino-3-ethyl-2'-methylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-oxolane]-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-3-9-10-12(17-16-9)19-11(15)8(6-14)13(10)4-5-18-7(13)2/h7H,3-5,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUPEIIWGDUNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NN1)OC(=C(C23CCOC3C)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112496 | |

| Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | |

CAS RN |

626221-27-0 | |

| Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626221-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

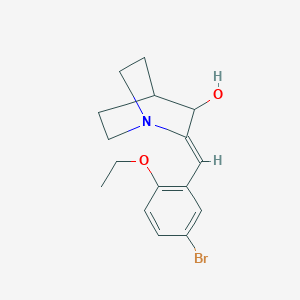

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)

![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)

![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

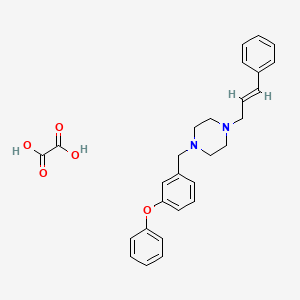

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)